molecular formula C11H15BrO3 B6258579 (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol CAS No. 1604438-24-5

(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol

Cat. No. B6258579
CAS RN: 1604438-24-5
M. Wt: 275.1
InChI Key:
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Description

(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol, also known as (1R)-1-bromo-2-(ethoxymethoxy)benzene, is a chemical compound with a variety of applications in scientific research. This compound has attracted the attention of researchers due to its unique properties and potential uses in organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has been used in various scientific research applications, including organic synthesis, pharmacology, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and aldehydes. In pharmacology, this compound has been used as a reagent to synthesize various drugs, such as analgesics, anti-inflammatory agents, and anti-cancer agents. In biochemistry, this compound has been used as a reagent for the synthesis of various enzymes, such as proteases, lipases, and aminopeptidases.

Mechanism of Action

The mechanism of action of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is not fully understood. However, it is believed that this compound acts as a catalyst in organic synthesis by facilitating the formation of covalent bonds between organic molecules. In pharmacology, this compound has been shown to act as a reagent in the synthesis of various drugs, such as analgesics, anti-inflammatory agents, and anti-cancer agents. In biochemistry, this compound has been shown to act as a reagent in the synthesis of various enzymes, such as proteases, lipases, and aminopeptidases.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol are not fully understood. However, this compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. In addition, this compound has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol in laboratory experiments is that it is non-toxic and non-irritating. This makes it an ideal reagent for organic synthesis, pharmacology, and biochemistry. However, this compound is not suitable for use in clinical trials due to its lack of toxicity and potential for side effects.

Future Directions

Given the potential applications of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol in scientific research, there are numerous future directions that can be explored. These include further research into its mechanism of action, potential applications in drug synthesis, and the development of more efficient methods for its synthesis. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential use in clinical trials.

Synthesis Methods

The synthesis of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can be achieved through a two-step reaction. The first step involves the condensation of benzaldehyde and ethyl bromoacetate, followed by the reaction of the resulting product with sodium ethoxide. The final product is a colorless liquid with a melting point of -20°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves the conversion of 4-bromo-2-(ethoxymethoxy)benzene to the desired alcohol through a series of reactions.", "Starting Materials": [ "4-bromo-2-(ethoxymethoxy)benzene", "Sodium hydride (NaH)", "Ethyl iodide (EtI)", "Borane (BH3)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Deprotonation of 4-bromo-2-(ethoxymethoxy)benzene with NaH in dry EtOH to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with EtI to form 1-ethoxy-4-bromo-2-(ethoxymethoxy)benzene.", "Step 3: Hydroboration of 1-ethoxy-4-bromo-2-(ethoxymethoxy)benzene with BH3 in THF to form 1-(ethoxymethyl)-4-bromo-2-(ethoxymethoxy)benzene.", "Step 4: Oxidation of 1-(ethoxymethyl)-4-bromo-2-(ethoxymethoxy)benzene with H2O2 and NaOH to form 1-(ethoxymethoxy)-4-bromo-2-(ethoxymethoxy)benzene.", "Step 5: Reduction of 1-(ethoxymethoxy)-4-bromo-2-(ethoxymethoxy)benzene with NaBH4 in MeOH to form 1-(ethoxymethoxy)-4-bromo-2-(hydroxymethoxy)benzene.", "Step 6: Acid-catalyzed hydrolysis of 1-(ethoxymethoxy)-4-bromo-2-(hydroxymethoxy)benzene with HCl to form (1R)-1-[4-bromo-2-(hydroxymethoxy)phenyl]ethan-1-ol.", "Step 7: Purification of (1R)-1-[4-bromo-2-(hydroxymethoxy)phenyl]ethan-1-ol by recrystallization from MeOH and drying over Na2SO4." ] }

CAS RN

1604438-24-5

Product Name

(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol

Molecular Formula

C11H15BrO3

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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